N-(Diphenylphosphoryl)glycine
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Overview
Description
2-((Diphenylphosphoryl)amino)acetic acid is an organic compound that features a diphenylphosphoryl group attached to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphoryl)amino)acetic acid typically involves the reaction of diphenylphosphoryl chloride with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
Industrial production of 2-((Diphenylphosphoryl)amino)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-((Diphenylphosphoryl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the diphenylphosphoryl group to diphenylphosphine.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include phosphine oxides, diphenylphosphine derivatives, and various substituted amino acids. These products can be further utilized in different applications depending on their chemical properties.
Scientific Research Applications
2-((Diphenylphosphoryl)amino)acetic acid has several scientific research applications, including:
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((Diphenylphosphoryl)amino)acetic acid involves its interaction with specific molecular targets. The diphenylphosphoryl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The amino acetic acid moiety can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-((Diphenylphosphoryl)amino)acetic acid include:
- Diphenylphosphoryl acetic acid
- Diphenylphosphoryl ethylamine
- Diphenylphosphoryl glycine derivatives
Uniqueness
What sets 2-((Diphenylphosphoryl)amino)acetic acid apart from these similar compounds is its unique combination of the diphenylphosphoryl group and the amino acetic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62056-86-4 |
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Molecular Formula |
C14H14NO3P |
Molecular Weight |
275.24 g/mol |
IUPAC Name |
2-(diphenylphosphorylamino)acetic acid |
InChI |
InChI=1S/C14H14NO3P/c16-14(17)11-15-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,15,18)(H,16,17) |
InChI Key |
UTEAQLSILGEPAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)NCC(=O)O |
Origin of Product |
United States |
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